molecular formula C21H28O5 B195564 Aldosterone CAS No. 52-39-1

Aldosterone

カタログ番号: B195564
CAS番号: 52-39-1
分子量: 360.4 g/mol
InChIキー: PQSUYGKTWSAVDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aldosterone, a steroid hormone synthesized in the adrenal zona glomerulosa, plays a pivotal role in regulating blood pressure, electrolyte balance, and fluid homeostasis via the renin-angiotensin-aldosterone system (RAAS) . Its synthesis is catalyzed by this compound synthase (CYP11B2), and it exerts effects by binding to the mineralocorticoid receptor (MR), influencing sodium retention, potassium excretion, and vascular tone . Clinically, this compound dysregulation is implicated in hypertension, primary aldosteronism (PA), and chronic kidney disease (CKD) .

準備方法

合成経路と反応条件: アルドステロンは、コレステロールから始まる一連の化学反応によって合成できます。 重要なステップには、コレステロールからプレグネノロンへの変換、続いてアルドステロンを形成するいくつかの水酸化および酸化反応が含まれます . このプロセスには、コレステロール側鎖開裂酵素やアルドステロンシンターゼなどの特定の酵素が必要です .

工業生産方法: アルドステロンの工業生産には、必要な酵素と基質を生産するためのバイオテクノロジー的方法の使用が含まれます。 このプロセスは、ホルモンの高収量と純度を確保するために最適化されています .

化学反応の分析

反応の種類: アルドステロンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、体内の生合成と代謝にとって不可欠です .

一般的な試薬と条件: アルドステロンの合成および分析で使用される一般的な試薬には、メタノール、アセトニトリル、ギ酸が含まれます . 反応は通常、特異性と効率を確保するために制御された条件下で行われます .

生成される主な生成物: アルドステロン反応から生成される主な生成物には、コルチコステロンやその他の中間ステロイドが含まれます . これらの生成物は、ホルモンの生物学的活性と調節に不可欠です .

4. 科学研究アプリケーション

アルドステロンは、さまざまな分野で数多くの科学研究アプリケーションを持っています。

化学: 化学において、アルドステロンはステロイド生合成における役割とその他の分子との相互作用について研究されています .

生物学: 生物学において、アルドステロンは電解質バランスと血圧の調節を理解するために不可欠です . また、細胞プロセスや遺伝子発現への影響についても研究されています .

医学: 医学において、アルドステロンは、原発性アルドステロン症、高血圧、心不全などの状態の診断と治療に不可欠です . また、レニン-アンジオテンシン-アルドステロン系を標的とする新しい治療薬の開発においても研究されています .

産業: 製薬業界では、アルドステロンとその類似体が、治療目的でその活性を調節する薬剤の開発に使用されています .

類似化合物との比較

Structural Comparison with Analogous Compounds

Aldosterone shares structural and functional similarities with several steroid hormones and synthetic analogs. Key comparisons include:

Ecdysone

  • Structural Similarity : A Tanimoto similarity score of 71 (vs. This compound) based on 2D molecular modeling, with overlapping steroidal backbones .
  • Biological Targets : Both bind to the MR (Protein Data Bank ID: 2A3I) .
  • Functional Differences : Ecdysone regulates arthropod molting, while this compound governs mammalian electrolyte balance .

11-Deoxycorticosterone (DOC) and 11-Deoxycortisol

  • Cross-Reactivity: These precursors in steroidogenesis exhibit cross-reactivity in chemiluminescent immunoassays (CLIA) for this compound, complicating diagnostic accuracy in conditions like 11β-hydroxylase deficiency .

Hecogenin (HEC) and Hecogenin Acetate (HA)

  • Mechanism: Inhibit this compound synthase (CYP11B2), reducing this compound production.

Functional Comparison with Related Hormones and Therapeutics

Mineralocorticoid Receptor (MR) Agonists/Antagonists

Compound Target Function Clinical Relevance
This compound MR Sodium retention, potassium excretion PA, hypertension, heart failure
Spironolactone MR antagonist Blocks this compound effects PA, heart failure, CKD
Eplerenone MR antagonist Selective MR blockade Hypertension, CKD
KBP-5074 (Non-steroidal) MR antagonist Reduces albuminuria in renal injury models Improved therapeutic index vs. eplerenone

This compound Synthase Inhibitors

  • FAD286 : Reduces this compound synthesis in PA models but lacks clinical approval due to off-target effects .
  • Hecogenin Derivatives : Suppress CYP11B2 expression, showing diuretic effects in preclinical studies .

Clinical Assay Cross-Reactivity and Measurement Challenges

This compound quantification is critical for diagnosing PA but faces challenges due to:

  • Methodological Variability: Radioimmunoassay (RIA) and CLIA show strong correlation (slope = 0.988, intercept = 70.4 pmol/L) but differ in serum vs. plasma measurements (5–85% variability) .
  • Cross-Reactivity: DOC and 11-deoxycortisol interfere with immunoassays, falsely elevating this compound levels in 11β-hydroxylase deficiency .

Therapeutic Implications and Research Findings

  • MR Antagonists: Spironolactone and eplerenone reduce cardiovascular and renal morbidity in PA and CKD. Non-steroidal KBP-5074 shows superior efficacy in reducing albuminuria .
  • This compound-Adiposity Link : Higher BMI correlates with elevated this compound via adipokine-mediated CYP11B2 activation (leptin) and MR-driven inflammation .

生物活性

Aldosterone, a steroid hormone produced by the adrenal cortex, plays a pivotal role in regulating electrolyte balance, blood pressure, and fluid homeostasis. Its biological activity is primarily mediated through mineralocorticoid receptors (MR) in various target tissues, including the kidneys, heart, and blood vessels. This article explores the mechanisms of action, effects on various physiological systems, and clinical implications of this compound.

1. Biosynthesis and Regulation

Biosynthesis Pathway
this compound is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. The process involves several enzymatic steps facilitated by proteins such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes (CYP11B2) . The synthesis is stimulated by angiotensin II (Ang II) and adrenocorticotropic hormone (ACTH), which act through specific signaling pathways to enhance this compound production .

Regulatory Mechanisms
The secretion of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS). Ang II stimulates this compound release rapidly, while ACTH influences its synthesis over a longer duration. Additionally, potassium levels also play a crucial role; hyperkalemia directly stimulates this compound secretion .

This compound exerts its effects primarily through genomic and non-genomic pathways:

Genomic Actions
Upon binding to MR in target cells, this compound translocates to the nucleus, where it regulates gene expression related to sodium and potassium transport. Key proteins induced by this compound include:

  • Epithelial Sodium Channels (ENaC) : Increase sodium reabsorption in the renal collecting ducts.
  • Na+/K+ ATPase : Enhances potassium secretion and sodium reabsorption in renal tubules .

Non-Genomic Actions
Recent studies have highlighted rapid non-genomic actions of this compound affecting vascular smooth muscle cells and cardiomyocytes. These effects include modulation of intracellular calcium levels and activation of signaling pathways that influence vascular tone and cardiac function .

3. Physiological Effects

This compound's primary physiological effects include:

  • Regulation of Blood Pressure : By promoting sodium retention and potassium excretion, this compound increases blood volume and consequently blood pressure.
  • Electrolyte Balance : It maintains sodium homeostasis while facilitating potassium excretion.
  • Impact on Cardiovascular Health : Chronic elevation of this compound is associated with cardiovascular remodeling, hypertension, and increased risk of heart failure .

4. Clinical Implications

Primary Aldosteronism (Conn's Syndrome)
Primary hyperaldosteronism is characterized by excessive secretion of this compound, leading to hypertension and hypokalemia. Case studies have shown that patients with this condition often present with significant cardiovascular complications . Diagnosis typically involves measuring plasma this compound concentration (PAC) and plasma renin activity (PRA), with an elevated this compound-to-renin ratio indicating autonomous this compound production .

Parameter Normal Range Primary Aldosteronism
Plasma this compound4-30 ng/dL>30 ng/dL
Plasma Renin Activity0.5-2.0 ng/mL/hLow (<0.5 ng/mL/h)
This compound/Renin Ratio<20>25

Case Studies
Several case reports illustrate the severe implications of untreated primary hyperaldosteronism:

  • A young male presented with secondary hypertension leading to end-stage kidney disease due to high this compound levels .
  • Another case involved bilateral adrenal adenomas diagnosed via imaging techniques after abnormal hormonal profiles were established .

5. Research Findings

Recent research has delved into the molecular mechanisms underlying this compound's actions:

  • Studies have demonstrated that this compound can induce oxidative stress in cardiac tissues, contributing to hypertensive heart disease .
  • Genetic studies have identified mutations associated with familial hyperaldosteronism, providing insights into the hereditary aspects of this condition .

特性

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-39-1
Record name Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。